(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Catalog No.
S1768351
CAS No.
111082-76-9
M.F
C16H19NO4S
M. Wt
321.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbo...

CAS Number

111082-76-9

Product Name

(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

IUPAC Name

(2R)-3-(1-benzothiophen-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C16H19NO4S/c1-16(2,3)21-15(20)17-12(14(18)19)8-10-9-22-13-7-5-4-6-11(10)13/h4-7,9,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

MURVSBJYXHTRJQ-GFCCVEGCSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O

Synonyms

111082-76-9;Boc-3-(3-benzothienyl)-D-alanine;Boc-beta-(3-benzothienyl)-D-Ala-OH;(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoicacid;SBB066599;Boc-beta-(3-benzothienyl)-D-alanine;(2R)-3-benzo[b]thiophen-3-yl-2-[(tert-butoxy)carbonylamino]propanoicacid;Boc-D-3-Benzothienylala;AC1ODU77;15039_ALDRICH;SCHEMBL3599165;15039_FLUKA;CTK8C5718;MolPort-001-758-683;MURVSBJYXHTRJQ-GFCCVEGCSA-N;Boc--(3-benzothienyl)-D-Ala-OH;ZINC2568082;CB-769;AKOS015836445;AM83625;AJ-41554;AK-90328;KB-48176;DB-022704;ST2402630

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CSC2=CC=CC=C21)C(=O)O

Synthesis of Peptides and Proteins:

(R)-3-(Benzo[b]thiophen-3-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as (R)-3-(Benzo[b]thiophen-3-yl)-L-alanine or (R)-BTLA, is a non-natural amino acid. Due to its unique structure, it can be incorporated into peptides and proteins through solid-phase peptide synthesis (SPPS) []. This allows researchers to study the impact of the thiophene ring on the protein's structure, function, and potential therapeutic applications [].

Development of Enzyme Inhibitors:

The thiophene ring in (R)-BTLA can mimic the natural amino acid phenylalanine. This property makes (R)-BTLA a valuable tool in the development of enzyme inhibitors. By incorporating (R)-BTLA into the active site of an enzyme, researchers can potentially design new drugs that target specific enzymes involved in various diseases [].

Investigation of Protein-Protein Interactions:

(R)-BTLA can be used to probe protein-protein interactions (PPIs) due to its ability to form specific interactions with other amino acids. By strategically placing (R)-BTLA within a protein sequence, researchers can gain insights into the critical residues involved in PPIs, which is crucial for understanding various cellular processes and designing new drugs that target specific protein interactions [].

Molecular Structure Analysis

The key features of the molecule include:

  • Benzothiophene group: This aromatic ring system containing a sulfur atom may contribute to potential interactions with biological targets.
  • R-configured alanine side chain: The stereochemistry at the second carbon (R) could be crucial for its biological activity if it is incorporated into a larger molecule.
  • Boc protecting group: The Boc group is a common protecting group for amines, making the molecule more stable during synthesis and allowing further manipulation of the amino functionality.

XLogP3

3.5

Dates

Modify: 2023-08-15

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